5-Bromo-3-chloroisoquinoline-4-carboxylic acid
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Overview
Description
5-Bromo-3-chloroisoquinoline-4-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C10H5BrClNO2 and a molecular weight of 286.51 g/mol . This compound is characterized by the presence of bromine and chlorine substituents on the isoquinoline ring, which is fused with a carboxylic acid group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloroisoquinoline-4-carboxylic acid typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-chloroisoquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
5-Bromo-3-chloroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chloroisoquinoline: A related compound with a chlorine substituent on the isoquinoline ring.
5-Bromo-1-chloroisoquinoline-3-carboxylic acid: Another similar compound with different substitution patterns.
Uniqueness: 5-Bromo-3-chloroisoquinoline-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C10H5BrClNO2 |
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Molecular Weight |
286.51 g/mol |
IUPAC Name |
5-bromo-3-chloroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-3-1-2-5-4-13-9(12)8(7(5)6)10(14)15/h1-4H,(H,14,15) |
InChI Key |
OMQOUTAHTMVMHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C(=C2C(=C1)Br)C(=O)O)Cl |
Origin of Product |
United States |
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